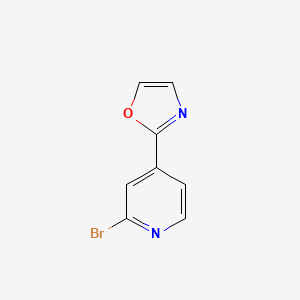
2-(2-Bromopyridin-4-YL)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopyridin-4-YL)oxazole is a heterocyclic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 2-position and an oxazole ring at the 4-position. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2-(2-Bromopyridin-4-YL)oxazole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-chloropyridine with 2-amino-2-oxazoline under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-(2-Bromopyridin-4-YL)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts like palladium for cross-coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Bromopyridin-4-YL)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-4-YL)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity . The bromine atom can also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-(2-Bromopyridin-4-YL)oxazole can be compared with other similar compounds, such as:
2-(2-Chloropyridin-4-YL)oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-(2-Fluoropyridin-4-YL)oxazole: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological activity.
2-(2-Iodopyridin-4-YL)oxazole: The presence of an iodine atom can enhance the compound’s reactivity in certain types of reactions, such as cross-coupling.
The uniqueness of this compound lies in its specific combination of a bromine-substituted pyridine ring and an oxazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-(2-bromopyridin-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H |
InChI Key |
YWXFVQGNAPEHDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NC=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
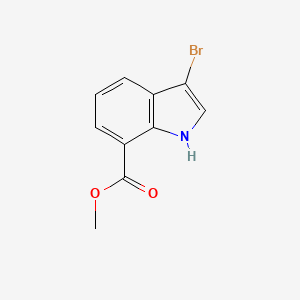
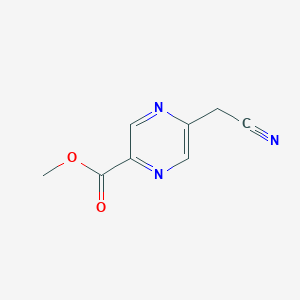
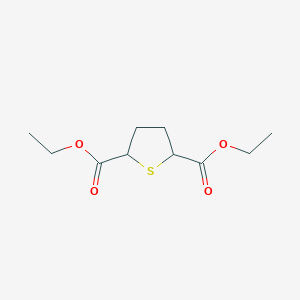
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
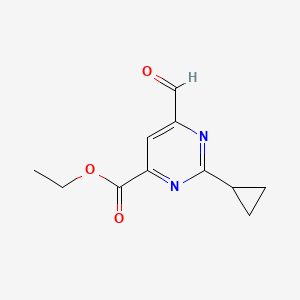


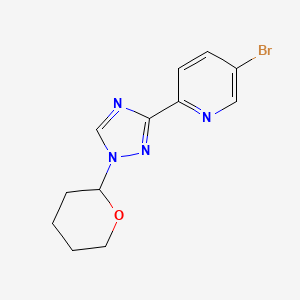
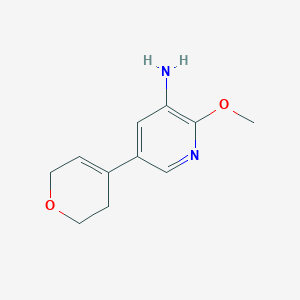

![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)

